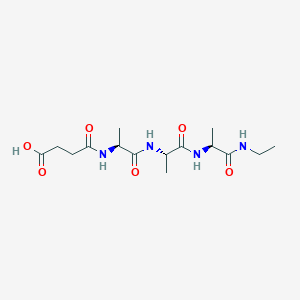![molecular formula C3H6NO3P B14410334 2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane CAS No. 85118-69-0](/img/structure/B14410334.png)
2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane is a bicyclic compound with a unique structure that includes oxygen, nitrogen, and phosphorus atoms. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane typically involves the reaction of a phosphine with an appropriate diol or triol under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can participate in substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane exerts its effects involves its ability to form stable complexes with various metal ions and organic molecules. This interaction can influence molecular pathways and targets, leading to desired chemical transformations or biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide
- 4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane-1-sulfide
- 2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-ylmethanol
Uniqueness
What sets 2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane apart from similar compounds is its unique combination of oxygen, nitrogen, and phosphorus atoms in a bicyclic structure. This configuration provides exceptional stability and reactivity, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
85118-69-0 |
|---|---|
Molekularformel |
C3H6NO3P |
Molekulargewicht |
135.06 g/mol |
IUPAC-Name |
2,6,7-trioxa-4-aza-1-phosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C3H6NO3P/c1-4-2-6-8(5-1)7-3-4/h1-3H2 |
InChI-Schlüssel |
IFXIRXLFKLHQQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1N2COP(O1)OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14410283.png)

![Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate](/img/structure/B14410291.png)

![4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14410306.png)
![N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14410317.png)



![3-Azabicyclo[3.1.0]hexane, 1-(3-bromo-4-methoxyphenyl)-](/img/structure/B14410341.png)
